molecular formula C54H68N8O22S B116063 Gmdp-lys-flutc CAS No. 143873-62-5

Gmdp-lys-flutc

Cat. No.: B116063
CAS No.: 143873-62-5
M. Wt: 1213.2 g/mol
InChI Key: IYEPWZGLWUMXLB-ZMSHBMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such modifications are often employed to enhance stability, bioavailability, or targeting specificity in pharmaceutical agents .

The synthesis of similar compounds, such as Fmoc-D-Lys(Boc)-OPfp (a lysine derivative used in peptide synthesis), involves stringent quality control, including purity assessments (>98.00%) and analytical validation via MS, NMR, and chromatography . Gmdp-lys-flutc likely follows analogous synthetic pathways, with modifications tailored to its functional groups.

Properties

CAS No.

143873-62-5

Molecular Formula

C54H68N8O22S

Molecular Weight

1213.2 g/mol

IUPAC Name

5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1

InChI Key

IYEPWZGLWUMXLB-ZMSHBMNVSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Synonyms

fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine
fluoresceinthiocarbamoyl-Lys-GMDP
fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC
GMDP-Lys-FluTC

Origin of Product

United States

Preparation Methods

Gmdp-lys-flutc is synthesized by coupling fluorescein isothiocyanate to the epsilon-amino group of lysine residue in guanosine diphosphate. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography

Chemical Reactions Analysis

Gmdp-lys-flutc primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include fluorescein isothiocyanate and lysine. The major product formed from these reactions is the fluorescently labeled guanosine diphosphate analog.

Scientific Research Applications

Gmdp-lys-flutc is widely used in scientific research for various applications:

    Chemistry: It serves as a probe for studying GTPase activity and protein-protein interactions.

    Biology: The compound is used to monitor signal transduction pathways in living cells and tissues without affecting their viability or function.

    Industry: The compound’s fluorescent properties make it useful in various biochemical assays and fluorescence microscopy techniques.

Mechanism of Action

Gmdp-lys-flutc functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of this compound changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Gmdp-lys-flutc with structurally related compounds based on available

Compound Core Structure Modifications Purity Key Applications References
This compound Lysine Fluorinated, glycoconjugate N/A Hypothesized drug delivery
Fmoc-D-Lys(Boc)-OPfp Lysine Fmoc, Boc, pentafluorophenyl >98.00% Peptide synthesis
Lys-GO Lysine Graphene oxide (GO) conjugation N/A Material science, biosensors
DiDOPO derivatives Phosphorus-based Bridged phenyl groups N/A Flame retardants

Analytical and Performance Metrics

  • Synthesis Complexity :

    • This compound : Likely requires multi-step conjugation, similar to glycoconjugate synthesis described in , which emphasizes rigorous experimental design and data interpretation .
    • Fmoc-D-Lys(Boc)-OPfp : Standard solid-phase peptide synthesis (SPPS) with validated purity (>98%) and COA/SDS documentation .
  • Functional Advantages: Fluorination in this compound may enhance metabolic stability compared to non-fluorinated lysine derivatives like Lys-GO . Unlike DiDOPO-based flame retardants , this compound’s glycoconjugate moiety suggests biological targeting applications rather than industrial use.

Research Findings and Limitations

  • This compound: No direct experimental data is available in the provided evidence. However, studies on glycoconjugates () highlight challenges in optimizing reaction conditions and validating bioactivity, which may apply here .
  • Fmoc-D-Lys(Boc)-OPfp: Widely used in research due to its high purity and compatibility with automated synthesizers, though its non-fluorinated structure limits in vivo stability compared to this compound .

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